5-[[3-(1,3-Dioxoisoindol-2-yl)benzoyl]amino]benzene-1,3-dicarboxylic acid
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Overview
Description
5-[[3-(1,3-Dioxoisoindol-2-yl)benzoyl]amino]benzene-1,3-dicarboxylic acid is a complex organic compound characterized by its unique structure, which includes an isoindoline-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[3-(1,3-Dioxoisoindol-2-yl)benzoyl]amino]benzene-1,3-dicarboxylic acid typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction is carried out in a solvent such as isopropanol (IPA) and water, with the use of a catalyst like SiO2-tpy-Nb to achieve moderate to excellent yields . The reaction conditions often include refluxing the mixture to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of microwave irradiation to accelerate the reaction rates. These methods help in achieving higher yields and purity while reducing the overall production time and cost.
Chemical Reactions Analysis
Types of Reactions
5-[[3-(1,3-Dioxoisoindol-2-yl)benzoyl]amino]benzene-1,3-dicarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols, depending on the reducing agent used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines or alcohols, and substitution reactions can introduce a wide range of functional groups onto the aromatic rings.
Scientific Research Applications
5-[[3-(1,3-Dioxoisoindol-2-yl)benzoyl]amino]benzene-1,3-dicarboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role in drug development.
Mechanism of Action
The mechanism of action of 5-[[3-(1,3-Dioxoisoindol-2-yl)benzoyl]amino]benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, its anti-inflammatory properties may be attributed to the inhibition of specific enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
5-(1,3-Dioxoisoindol-2-yl)benzene-1,3-dicarboxylic acid: This compound shares a similar core structure but lacks the benzoyl amino group, which may result in different reactivity and biological activities.
5-[[3-(1,3-Dioxoisoindol-2-yl)benzoyl]amino]isophthalic acid: This compound has a similar structure but with different substitution patterns on the aromatic rings, leading to variations in its chemical and biological properties.
Uniqueness
The uniqueness of 5-[[3-(1,3-Dioxoisoindol-2-yl)benzoyl]amino]benzene-1,3-dicarboxylic acid lies in its specific substitution pattern and the presence of both isoindoline-1,3-dione and benzoyl amino groups. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
5-[[3-(1,3-dioxoisoindol-2-yl)benzoyl]amino]benzene-1,3-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N2O7/c26-19(24-15-9-13(22(29)30)8-14(10-15)23(31)32)12-4-3-5-16(11-12)25-20(27)17-6-1-2-7-18(17)21(25)28/h1-11H,(H,24,26)(H,29,30)(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDHXUVLPOXWKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)NC4=CC(=CC(=C4)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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